Comparative Abundance in Human Urine vs. Other Fluvoxamine Metabolites
N-Acetyl Fluvoxamine Acid, together with fluvoxamine acid, is the predominant drug-related product in human urine, accounting for a significantly larger fraction of the dose compared to other metabolites like fluvoxethanol [1]. This high abundance makes its accurate quantification essential for mass balance and metabolic profiling studies.
| Evidence Dimension | Proportion of urinary excretion products |
|---|---|
| Target Compound Data | N-Acetyl Fluvoxamine Acid and Fluvoxamine Acid together account for about 60% of urinary excretion products. |
| Comparator Or Baseline | Fluvoxethanol accounts for about 10% of urinary excretion products. |
| Quantified Difference | The combined fluvoxamine acid and N-acetylated analog fraction is 6-fold greater (60% vs. 10%) than the fluvoxethanol fraction. |
| Conditions | Following a 5 mg radiolabelled dose of fluvoxamine maleate in humans [1]. |
Why This Matters
This quantitative dominance establishes N-Acetyl Fluvoxamine Acid as a critical marker for verifying complete metabolic pathways and mass balance in fluvoxamine pharmacokinetic studies, unlike minor metabolites which may not be essential for routine monitoring.
- [1] Fluvoxamine Maleate (REMEDYREPACK INC.): FDA Package Insert. Section 12.3 Pharmacokinetics. View Source
